molecular formula C12H17F3N4O B2538457 3-(2-methylpiperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine CAS No. 2101196-01-2

3-(2-methylpiperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine

Cat. No.: B2538457
CAS No.: 2101196-01-2
M. Wt: 290.29
InChI Key: YVARXXKEPYJIJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(2-methylpiperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine features a pyrazole core substituted at three positions:

  • Position 1: A 2,2,2-trifluoroethyl group, known to enhance metabolic stability and lipophilicity due to fluorine’s strong electronegativity and hydrophobic character .
  • Position 4: A primary amine, which may serve as a pharmacophore or synthetic handle for further derivatization.

This compound’s structure is derived from the scaffold 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine (molecular formula: C₅H₆F₃N₃; SMILES: C1=C(C=NN1CC(F)(F)F)N), a versatile intermediate in medicinal chemistry . The addition of the 2-methylpiperidine carbonyl group distinguishes it from simpler analogs and could modulate solubility, target affinity, or pharmacokinetic properties.

Properties

IUPAC Name

[4-amino-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]-(2-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F3N4O/c1-8-4-2-3-5-19(8)11(20)10-9(16)6-18(17-10)7-12(13,14)15/h6,8H,2-5,7,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVARXXKEPYJIJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=NN(C=C2N)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methylpiperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The synthesis begins with the preparation of 2-methylpiperidine, which can be obtained through the hydrogenation of 2-methylpyridine.

    Introduction of the Carbonyl Group: The next step involves the introduction of the carbonyl group at the 1-position of the piperidine ring. This can be achieved through acylation reactions using reagents such as acyl chlorides or anhydrides.

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a suitable 1,3-diketone or β-keto ester.

    Attachment of the Trifluoroethyl Group: The final step involves the introduction of the trifluoroethyl group at the 1-position of the pyrazole ring. This can be achieved through nucleophilic substitution reactions using reagents such as trifluoroethyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

3-(2-methylpiperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoroethyl iodide in the presence of a base such as potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2-methylpiperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic applications, such as its role in drug discovery and development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-methylpiperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Analogs and Their Properties

Compound Name Substituents (Positions) Molecular Weight (g/mol) Yield (%) Melting Point (°C) Key Features/Applications References
3-(2-Methylpiperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine 1: CF₃CH₂; 3: 2-Me-piperidine carbonyl; 4: NH₂ 319.31 N/A* N/A Potential kinase inhibitor candidate
N-Methyl-N-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)pyridin-2-amine (1'o) 1: CF₃CH₂; 4: N-Me-pyridin-2-yl 285.27 94 Oil High-yield synthesis; LC/MS: m/z 286 [M+H]+
N-Phenyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine (1'p) 1: CF₃CH₂; 4: Ph-NH 271.25 46 137–139 Moderate yield; solid form
3,4-Dimethoxy-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]benzamide (1's) 1: CF₃CH₂; 4: Dimethoxybenzamide 383.35 93 215–216 High melting point; polar substituents
3-Cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride 1: CF₃CH₂; 3: Cyclopropyl; 4: NH₂·HCl 257.68 N/A N/A Salt form enhances solubility
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 1: Pyridin-3-yl; 3: Me; 4: Cyclopropyl-NH 229.28 17.9 104–107 Low yield; pyridine enhances π-stacking

Substituent Effects on Physicochemical Properties

Trifluoroethyl Group (Position 1): Present in all analogs, this group reduces basicity of adjacent amines and increases metabolic stability by resisting oxidative degradation . Enhances lipophilicity (logP) compared to non-fluorinated ethyl groups, improving membrane permeability .

Piperidine Carbonyl vs. Other Substituents (Position 3): The 2-methylpiperidine-1-carbonyl group in the target compound introduces a bulky, conformationally constrained moiety. This may improve target selectivity compared to smaller groups (e.g., methyl in 1'o) .

Amine Group (Position 4) :

  • The primary amine in the target compound and 1'p allows for further functionalization (e.g., acylation, sulfonylation).
  • 1'o replaces the amine with a methyl-pyridinyl group, reducing reactivity but increasing aromatic stacking interactions .

Biological Activity

The compound 3-(2-methylpiperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine (CAS Number: 2171318-19-5) is a pyrazole derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.

Molecular Characteristics

PropertyValue
Molecular Formula C₁₂H₁₇F₃N₄O
Molecular Weight 290.28 g/mol
CAS Number 2171318-19-5

Structure

The compound features a pyrazole ring substituted with a trifluoroethyl group and a piperidine-derived carbonyl moiety. This unique structural arrangement is believed to influence its biological activity significantly.

Antiviral Activity

Research indicates that pyrazole derivatives, including this compound, may exhibit antiviral properties, particularly against HIV. A study evaluating various pyrazole derivatives demonstrated that modifications at the C5 position of the pyrazole ring can enhance anti-HIV activity. Compounds with specific substitutions showed EC50 values as low as 3.8 nmol/L against wild-type HIV-1, suggesting that similar modifications in our compound could yield potent antiviral agents .

Antitumor Activity

In addition to antiviral effects, compounds in this class have been investigated for their antitumor properties. For instance, some derivatives have shown promising results in inhibiting tumor growth in xenograft models by targeting specific cellular pathways involved in mitosis. The mechanism often involves inhibition of kinases critical for cell division, which could be relevant for developing cancer therapeutics .

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activity. Key findings include:

  • Substituents at C5 Position : A phenyl group at this position generally enhances anti-HIV activity.
  • Piperidine Ring Modifications : Alterations in the piperidine moiety can affect both potency and selectivity against viral targets.

These insights suggest that further modifications to the structure of this compound could lead to improved efficacy against specific diseases.

Study 1: Anti-HIV Activity

A series of related compounds were synthesized and tested for their anti-HIV activity. The most active compound displayed an EC50 value significantly lower than standard treatments, indicating a strong potential for further development into a therapeutic agent .

Study 2: Anticancer Potential

In vitro studies revealed that certain pyrazole derivatives inhibited cell proliferation in several cancer cell lines. These compounds were observed to induce apoptosis and disrupt cell cycle progression, highlighting their potential as anticancer agents .

Q & A

Q. How can researchers optimize the multi-step synthesis of 3-(2-methylpiperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine to improve yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution and coupling reactions. Key steps include:

  • Trifluoroethylation: Reacting a pyrazole precursor with 2,2,2-trifluoroethyl halides under basic conditions (e.g., K₂CO₃ or Cs₂CO₃) in polar aprotic solvents like DMF or DMSO .
  • Piperidine Carbonylation: Introducing the 2-methylpiperidine moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt) or using activated carbonyl intermediates .
  • Yield Optimization: Adjust reaction temperatures (35–60°C), stoichiometric ratios (1.2–1.5 equivalents of trifluoroethyl halide), and purification methods (e.g., gradient chromatography with ethyl acetate/hexane) .

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy: Use ¹H and ¹³C NMR to verify substituent positions (e.g., trifluoroethyl group at N1, piperidine carbonyl at C3). Look for characteristic shifts: ~δ 4.5 ppm (CF₃CH₂), δ 160–170 ppm (carbonyl carbon) .
  • HRMS (ESI): Confirm molecular weight (e.g., expected [M+H]⁺ for C₁₂H₁₆F₃N₅O: ~310.12 g/mol) .
  • HPLC-PDA: Assess purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

Methodological Answer:

  • Kinase Inhibition Assays: Test against kinase panels (e.g., EGFR, Aurora kinases) due to structural similarities to pyrazole-based kinase inhibitors .
  • Cellular Toxicity: Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Solubility Profiling: Measure kinetic solubility in PBS (pH 7.4) and DMSO to guide formulation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for structurally analogous pyrazole derivatives?

Methodological Answer:

  • Structural Comparisons: Use tables to compare substituent effects (e.g., fluorinated vs. non-fluorinated groups) on target binding. For example:
CompoundSubstituentsIC₅₀ (EGFR)Reference
Target CompoundCF₃CH₂, 2-methylpiperidine0.8 µM
Analog A ()CF₂CH₃, pyrrolidine2.3 µM
Analog B ()C₆H₅, trichlorophenyl5.6 µM
  • Data Normalization: Control for assay conditions (e.g., ATP concentration in kinase assays) and cell passage number .

Q. What computational strategies can elucidate the binding mechanism of this compound to therapeutic targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonding with piperidine carbonyl and hydrophobic contacts with the trifluoroethyl group .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes .
  • QSAR Modeling: Corporate Hammett constants (σ) of substituents to predict activity trends .

Q. How can reaction intermediates be stabilized during large-scale synthesis?

Methodological Answer:

  • Intermediate Isolation: Stabilize air-sensitive intermediates (e.g., pyrazole-4-amine precursors) under inert atmosphere (N₂/Ar) .
  • Additive Use: Include radical inhibitors (e.g., BHT) during trifluoroethylation to suppress side reactions .
  • Process Analytics: Implement in-line FTIR to monitor reaction progress and adjust conditions in real time .

Methodological Challenges and Solutions

Q. Addressing Contradictory NMR Data in Structural Confirmation

  • Challenge: Discrepancies in ¹³C NMR shifts for the piperidine carbonyl (reported δ 165–175 ppm).
  • Solution: Standardize solvent (CDCl₃ vs. DMSO-d₆) and temperature (25°C vs. 40°C) during analysis .

Q. Improving Metabolic Stability for In Vivo Studies

  • Strategy: Introduce deuterium at metabolically labile sites (e.g., trifluoroethyl C-H) to prolong half-life .
  • Validation: Conduct microsomal stability assays (human liver microsomes) with LC-MS quantification .

Tables for Comparative Analysis

Q. Table 1: Key Synthetic Parameters for Analogous Compounds

ParameterTarget CompoundAnalog ()Analog ()
Reaction Temp (°C)503580
Yield (%)624528
Purification MethodColumn (EtOAc)RecrystallizationPrep-HPLC

Q. Table 2: Biological Activity Trends

Substituent PositionFluorinationPiperidine RingIC₅₀ Range (µM)
N1CF₃CH₂Yes0.8–1.2
C3NoneNo5.0–8.0
N1/C3CF₂CH₃Yes2.3–3.5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.